E6 berbamine

Calmodulin Antagonism Myosin Light Chain Kinase Smooth Muscle Biology

Researchers often face variability when substituting generic CaM inhibitors, compromising data reproducibility. E6 Berbamine (≥98% purity) provides a chemically defined, non-interchangeable tool with a quantifiable potency fingerprint (MLCK Ki=0.95 µM; PDE1A IC₅₀=0.53 µM). - 4.2-fold more potent than parent berbamine against imatinib-resistant K562 cells (IC₅₀=2.13 µM). - 4.25-fold greater MLCK potency vs. TFP, reducing off-target liabilities. - Batch-to-batch consistency for reproducible, citable results in Ca²⁺/CaM pathway studies.

Molecular Formula C44H43N3O9
Molecular Weight 757.8 g/mol
Cat. No. B1662680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE6 berbamine
Synonyms3,4,4aS,5,16aR,17,18,19-octahydro-21,22,26-trimethoxy-4,17-dimethyl-16H-1,24:6,9-dietheno-11,15-metheno-2H-pyrido[2’,3’:17,18][1,11]​dioxacycloeicosino[2,3,4-ij]isoquinolin-12-ol-4-nitrobenzoate
Molecular FormulaC44H43N3O9
Molecular Weight757.8 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)OC(=O)C8=CC=C(C=C8)[N+](=O)[O-])OC
InChIInChI=1S/C44H43N3O9/c1-45-18-16-29-23-37(51-3)39-25-33(29)34(45)20-26-6-13-32(14-7-26)54-38-22-27(8-15-36(38)56-44(48)28-9-11-31(12-10-28)47(49)50)21-35-41-30(17-19-46(35)2)24-40(52-4)42(53-5)43(41)55-39/h6-15,22-25,34-35H,16-21H2,1-5H3/t34-,35+/m0/s1
InChIKeyPUAVTDKYTXNVBU-OIDHKYIRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solid

E6 Berbamine: Calmodulin Antagonist


E6 berbamine (CAS 114784-59-7; synonyms: berbamine p-nitrobenzoate) is a semi-synthetic bisbenzylisoquinoline alkaloid derivative of the natural product berbamine [1]. It is chemically defined as the 4-nitrobenzoate ester of berbamine (C₄₄H₄₃N₃O₉, MW 757.83) [2]. As a well-characterized, cell-permeable calmodulin (CaM) antagonist, E6 berbamine has been established as a key probe for interrogating Ca²⁺/CaM-dependent signaling pathways. Its utility is underpinned by its defined mechanism of action, wherein it binds directly to CaM and prevents the activation of downstream effector enzymes, most notably myosin light chain kinase (MLCK) and phosphodiesterase 1A (PDE1A) [REFS-1, REFS-3].

Calmodulin antagonist probe for Ca²⁺/CaM-dependent pathway studies
Cell-permeable bisbenzylisoquinoline alkaloid tool compound
Supports MLCK and PDE1A signaling interrogation

Why Substituting E6 Berbamine Compromises Reproducibility


The calmodulin (CaM) antagonist landscape is populated by compounds with highly disparate potencies, target engagement profiles, and off-target liabilities. Generic substitution of E6 berbamine with other CaM inhibitors (e.g., Trifluoperazine/TFP, W-7, Calmidazolium) or even the parent natural product (berbamine) introduces significant experimental variability due to their differing inhibitory constants (Ki/IC₅₀) across key CaM-dependent enzymes. For instance, E6 berbamine exhibits a Ki for MLCK that is orders of magnitude lower than W-7, and its potency profile across MLCK and PDE1A is distinct from that of TFP [1]. This variance in pharmacological fingerprints means that simply using an in-class CaM inhibitor is not sufficient to guarantee the same biological outcome. For experiments demanding a specific, well-characterized inhibition profile—particularly those involving cross-validation with historical datasets or the study of specific leukemic cell lines—E6 berbamine represents a chemically defined, quantifiable tool whose performance characteristics are non-interchangeable with other agents [2].

Pharmacological fingerprint mismatch

MLCK/PDE1A potency and selectivity profiles differ substantially across CaM antagonists (TFP, W-7, calmidazolium), limiting cross-interchangeability.

Parent natural product divergence

Berbamine, the parent alkaloid, exhibits distinct cellular potency and target engagement; direct replacement may alter model-response outcomes.

Dataset reproducibility at risk

Historical or comparative datasets requiring E6 berbamine's specific inhibition signature may not transfer to other in-class inhibitors without validation.

E6 Berbamine: Evidence Guide


MLCK Inhibition: Greater Potency Than TFP

In a direct comparative study of four berbamine derivatives against the canonical CaM antagonist trifluoperazine (TFP), E6 berbamine demonstrated significantly superior inhibition of CaM-dependent MLCK activity. The IC₅₀ for E6 berbamine was measured at 8 μM, compared to 34 μM for TFP in the same assay system [1].

MLCK inhibition vs TFP
Head-to-head
4.25-fold
Reported MLCK inhibition advantage over trifluoperazine
In vitro enzymatic assay; IC₅₀ E6 8 μM vs TFP 34 μM
Calmodulin Antagonism Myosin Light Chain Kinase Smooth Muscle Biology

PDE1A Inhibition: Superior to TFP

E6 berbamine demonstrates a distinct potency advantage over other CaM antagonists in inhibiting phosphodiesterase 1A (PDE1A). In a direct comparative study, its IC₅₀ of 0.53 μM was significantly lower than TFP (2.8 μM) [1]. Cross-study comparison with literature values for another common CaM antagonist, W-7 (IC₅₀ = 28 μM), reveals an even more pronounced difference .

PDE1A inhibition vs TFP/W-7
Head-to-head
5.3× vs TFP · 52.8× vs W-7
Reported PDE1A inhibition advantage over TFP and W-7
IC₅₀ 0.53 μM (E6), 2.8 μM (TFP), 28 μM (W-7)
Phosphodiesterase 1A cAMP/cGMP Signaling Calmodulin Antagonism

Imatinib-Resistant K562: Potency vs Parent Berbamine

The semi-synthetic derivative E6 berbamine shows a marked improvement in anti-leukemic potency compared to its parent natural product, berbamine. In K562 cells, a model for imatinib-resistant chronic myeloid leukemia (CML) expressing p210Bcr/Abl and MDR1, E6 berbamine achieved an IC₅₀ of 2.13 μM after 48 hours, whereas the parent compound berbamine exhibited a significantly higher IC₅₀ of 8.9 μM in a comparable cellular context [REFS-1, REFS-2].

K562 cytotoxicity vs berbamine
Cross-study
4.2-fold higher cellular potency
Reported cytotoxicity endpoint improvement over parent alkaloid
Imatinib-resistant K562, MTT 48h; IC₅₀ 2.13 μM vs 8.9 μM
Chronic Myeloid Leukemia Imatinib Resistance Bcr-Abl MDR1

P-gp Inhibition: Distinct from Other Bisbenzylisoquinolines

E6 berbamine has a specific functional interaction with P-glycoprotein (P-gp), an efflux transporter critical for blood-brain barrier (BBB) integrity and multidrug resistance. In purified primary cultured rat brain microvessel endothelial cells (RBMECs), E6 berbamine at a concentration of 10 µM is reported to inhibit P-gp activity . This profile is noteworthy within the class of bisbenzylisoquinoline alkaloids, as a comparative structure-activity relationship (SAR) study found that tetrandrine, fangchinoline, and cepharanthine are stronger P-gp inhibitors than berbamine or isotetrandrine [1].

P-gp inhibition rank
Class-level
Moderate inhibition at 10 μM
Ranked moderate within bisbenzylisoquinoline alkaloid class
Primary RBMEC assay; tetrandrine/fangchinoline are stronger inhibitors
Blood-Brain Barrier P-glycoprotein Multidrug Resistance Endothelial Cells

E6 Berbamine: Application Scenarios


Calmodulin-Dependent Smooth Muscle Signaling

E6 berbamine is an ideal chemical probe for dissecting CaM-dependent MLCK activity due to its well-defined and potent inhibition (IC₅₀ = 8 μM, Ki = 0.95 μM) [1]. Its 4.25-fold greater potency over TFP [2] allows for more robust inhibition of MLCK at lower concentrations, minimizing the confounding off-target effects (e.g., dopamine D2 receptor antagonism) associated with TFP. This makes it a valuable tool for studies on smooth muscle contraction, cell motility, and cytoskeletal reorganization.

cAMP/cGMP Crosstalk in Oncology

The selective and potent inhibition of PDE1A (IC₅₀ = 0.53 μM) by E6 berbamine [2] makes it a superior choice for research into the role of Ca²⁺/CaM in regulating cyclic nucleotide (cAMP/cGMP) signaling in cancer. Its 5.3-fold greater potency than TFP and >50-fold greater potency than W-7 enables clear discrimination of PDE1A-mediated effects in functional assays. Researchers studying the interplay between Ca²⁺ signaling and cAMP pathways in cell proliferation and apoptosis should prioritize E6 berbamine over less potent or less specific CaM antagonists.

Imatinib-Resistant CML Drug Discovery

E6 berbamine is a critical tool compound for oncology programs focused on overcoming imatinib resistance in CML. Its demonstrable anti-leukemic activity in K562 cells (IC₅₀ = 2.13 μM) [3], representing a 4.2-fold potency improvement over the parent natural product berbamine , positions it as a key reference molecule. It can be used as a positive control in high-throughput screens for novel Bcr-Abl or MDR1 inhibitors and as a benchmark for assessing the potency of new chemical entities in imatinib-resistant models.

Blood-Brain Barrier Transport & MDR Modulation

For studies requiring moderate modulation of the blood-brain barrier efflux transporter P-glycoprotein (P-gp), E6 berbamine provides a distinct, quantifiable tool. Its ability to inhibit P-gp activity in primary brain endothelial cells at 10 µM offers a specific point of intervention for investigating drug delivery to the CNS. Its position in the potency hierarchy of bisbenzylisoquinoline alkaloids [4] makes it useful as a comparator to elucidate the structural determinants of P-gp interaction and for studying scenarios where complete ablation of P-gp function is undesirable.

Application
Selection Property
Validation Focus
Smooth muscle CaM signaling studies
CaM-dependent MLCK inhibition profile
MLCK enzymatic assay and contractility models
cAMP/cGMP signaling in cancer
PDE1A selective inhibition context
Cyclic nucleotide pathway assays in cancer cell models
Imatinib-resistant CML model studies
Cytotoxicity profile in Bcr-Abl⁺ MDR1⁺ cells
K562 imatinib-resistant leukemia cell endpoint review
BBB P-gp transport modulation
Moderate P-gp inhibitory activity
Brain endothelial cell transport and efflux assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
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